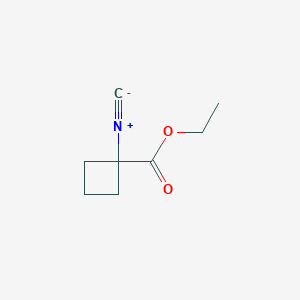
Ethyl 1-isocyanocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-isocyanocyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11NO2 It consists of a cyclobutane ring substituted with an ethyl ester and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-isocyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent . The reaction typically takes place at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isocyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Cycloaddition: The cyclobutane ring can undergo cycloaddition reactions with suitable dienophiles, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Cycloaddition: Reactions often require elevated temperatures and the presence of a catalyst.
Major Products
Nucleophilic Substitution: Urea derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Cycloaddition: Larger ring systems with potential biological activity.
Scientific Research Applications
Ethyl 1-isocyanocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 1-isocyanocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The cyclobutane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Ethyl 1-isocyanocyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of an isocyanate group.
Ethyl 1-cyanocyclopropanecarboxylate: Contains a cyclopropane ring and a cyano group, differing in ring size and functional groups
The uniqueness of this compound lies in its combination of an isocyanate group and a cyclobutane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97846-67-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 1-isocyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(9-2)5-4-6-8/h3-6H2,1H3 |
InChI Key |
IRXLTUORYOJBRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















